5-Chloro-3-(3-chlorophenyl)-1,2,4-thiadiazole

Description

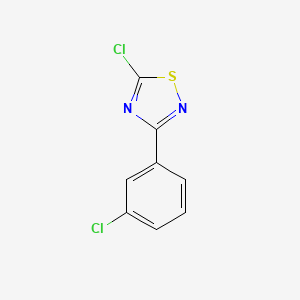

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-(3-chlorophenyl)-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2S/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXPZTFQLJOINZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NSC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201250337 | |

| Record name | 5-Chloro-3-(3-chlorophenyl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138426-28-5 | |

| Record name | 5-Chloro-3-(3-chlorophenyl)-1,2,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138426-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-(3-chlorophenyl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3-chlorophenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with 3-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3-chlorophenyl)-1,2,4-thiadiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted thiadiazole derivatives, while coupling reactions can result in biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

5-Chloro-3-(3-chlorophenyl)-1,2,4-thiadiazole and its derivatives have garnered attention for their potential therapeutic effects. The compound's structure allows it to act as a scaffold in drug design, particularly for developing anticancer and antimicrobial agents.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance:

| Compound | Target Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Human breast cancer (MCF7) | 0.794 |

| This compound | Non-small cell lung cancer (HCC827) | 0.15 |

These findings suggest that the compound may inhibit cell proliferation by interfering with critical cellular processes such as DNA replication and protein synthesis .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Thiadiazole derivatives have shown effectiveness against bacteria and fungi by disrupting their cellular functions. A study highlighted the efficacy of thiadiazoles against pathogens like Pseudomonas aeruginosa and Candida albicans, indicating their potential as broad-spectrum antimicrobial agents .

Agricultural Applications

Biocidal Properties

This compound is recognized for its biocidal properties, particularly in agriculture. It functions effectively as a fungicide and nematicide, protecting crops from various soil-borne pathogens.

Fungicidal Activity

The compound has been tested against several pathogenic fungi responsible for crop diseases:

| Pathogen | Efficacy |

|---|---|

| Fusarium spp. | High |

| Rhizoctonia solani | Moderate |

| Pythium spp. | High |

These results demonstrate the compound's ability to enhance plant health by reducing disease incidence in crops .

Chemical Research Applications

Synthetic Intermediates

In synthetic chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its electrophilic nature allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.

Reactivity Profile

Common reactions involving this compound include:

- Oxidation : Formation of sulfoxides and sulfones.

- Reduction : Generation of thiols.

- Substitution Reactions : Leading to various functionalized derivatives.

This versatility makes it an essential building block in organic synthesis.

Case Study 1: Anticancer Drug Development

A study focusing on the development of novel anticancer agents based on thiadiazole scaffolds demonstrated that modifications to the 5-chloro-3-(3-chlorophenyl) moiety significantly enhanced cytotoxic activity against breast cancer cells. The research involved synthesizing several derivatives and evaluating their effects on cell viability using MTT assays.

Case Study 2: Agricultural Field Trials

Field trials conducted to evaluate the efficacy of this compound as a soil fungicide revealed a marked reduction in disease severity among treated crops compared to untreated controls. The trials indicated that application rates significantly influenced the level of disease control achieved.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-chlorophenyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its biological effects. For example, in antimicrobial applications, it may inhibit the synthesis of essential cellular components in bacteria or fungi.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Thiadiazole derivatives with varying substituent positions exhibit distinct electronic and steric properties:

Key Insight : Chlorine substituents at meta-positions (as in the target compound) balance electronic effects and steric demands, favoring selective reactivity in cross-coupling reactions compared to ortho- or para-substituted analogs .

Biological Activity

5-Chloro-3-(3-chlorophenyl)-1,2,4-thiadiazole is a derivative of the 1,2,4-thiadiazole scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent. The following sections detail the biological activities associated with this compound, supported by case studies and research findings.

Antimicrobial Activity

Compounds containing the thiadiazole moiety have demonstrated significant antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-thiadiazole exhibit activity against various bacterial strains and fungi. The presence of chlorine atoms in the structure enhances lipophilicity, which contributes to improved membrane permeability and bioactivity.

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 12.5 | |

| 2-Alkyl-5-chloro-1,3,4-thiadiazole | Antituberculosis | 15.0 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects on several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- In Vitro Studies : The compound exhibited significant growth inhibition against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of approximately 0.28 µg/mL and 0.794 µM respectively .

- Mechanism of Action : The anticancer activity is attributed to its ability to induce apoptotic cell death and inhibit tubulin polymerization .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.28 | Apoptosis induction |

| A549 | 0.794 | Tubulin inhibition |

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have been documented extensively. The compounds reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes.

- Case Study : A study reported that a related thiadiazole derivative significantly reduced levels of TNF-alpha and IL-6 in a mouse model of inflammation .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by their structural features. Modifications in substituents can enhance or diminish their pharmacological effects.

- Chlorine Substitution : The introduction of chlorine atoms at specific positions has been shown to improve the anticancer properties by enhancing lipophilicity and cellular uptake .

Pharmacokinetics

Research indicates that thiadiazole derivatives demonstrate favorable pharmacokinetic profiles, including good absorption and distribution characteristics. The mesoionic nature of these compounds allows for effective cellular membrane penetration.

Q & A

Q. How can conflicting reports on the biological activity of thiadiazole derivatives be resolved?

- Methodological Answer : Conduct meta-analyses of SAR studies, focusing on substituent effects. For example, chloro vs. methoxy groups at the 3-position may exhibit opposing trends in antifungal activity. Validate findings using standardized assays (e.g., CLSI guidelines) and replicate experiments across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.